molecular formula C14H9Cl4NO3 B4112272 N-(5-chloro-2-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B4112272
M. Wt: 381.0 g/mol
InChI Key: BIVUBUDGNYTANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as chlorthalidone, is a chemical compound that belongs to the class of thiazide-like diuretics. It is commonly used in the treatment of hypertension and edema. Chlorthalidone was first synthesized in 1960 and has since been extensively studied for its pharmacological properties.

Mechanism of Action

Chlorthalidone works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, leading to increased excretion of water and electrolytes. This results in a decrease in blood volume and a subsequent reduction in blood pressure.
Biochemical and Physiological Effects:
Chlorthalidone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce plasma volume, increase urinary output, and decrease serum potassium levels. It has also been shown to reduce the risk of stroke and cardiovascular disease.

Advantages and Limitations for Lab Experiments

Chlorthalidone has a number of advantages and limitations for use in laboratory experiments. Its diuretic and antihypertensive effects make it an ideal compound for studying the mechanisms of hypertension and edema. However, its effects on serum potassium levels can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(5-chloro-2-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamidene. One area of interest is the development of new thiazide-like diuretics with improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(5-chloro-2-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamidene on cardiovascular disease and mortality. Additionally, the mechanisms of N-(5-chloro-2-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamidene's effects on serum potassium levels and its potential interactions with other drugs warrant further investigation.

Scientific Research Applications

Chlorthalidone has been extensively studied for its antihypertensive and diuretic properties. It has been shown to be effective in reducing blood pressure in patients with hypertension and has been recommended as a first-line treatment for hypertension by various clinical guidelines.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4NO3/c15-7-1-2-12(20)11(3-7)19-14(21)6-22-13-5-9(17)8(16)4-10(13)18/h1-5,20H,6H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVUBUDGNYTANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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